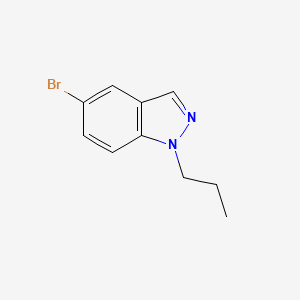

5-Bromo-1-propyl-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

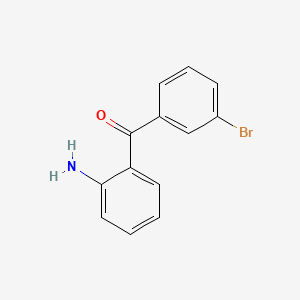

5-Bromo-1-propyl-1H-indazole is a derivative of indazole . Indazole derivatives are important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities .

Synthesis Analysis

Indazoles can be synthesized through various methods. One of the methods involves 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes . Another method involves the reaction of N-acyl-N’-substituted hydrazines with aryl iodides .Molecular Structure Analysis

The molecular formula of 5-Bromo-1-propyl-1H-indazole is C10H11BrN2 . Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .Chemical Reactions Analysis

Indazoles undergo various chemical reactions. For instance, they can react with acid anhydrides to result in selective acylation of the N1-position . They can also undergo intramolecular amination to afford 1-aryl-1H-indazole derivatives .Applications De Recherche Scientifique

- Indazole-containing heterocyclic compounds have a wide variety of medicinal applications .

- They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

- The results or outcomes obtained would also depend on the specific use case, but could include the successful treatment of various conditions .

- Indazoles can be used in the development of new materials .

- The results or outcomes obtained could include the development of materials with improved properties .

- Indazoles can be used in chemical synthesis as building blocks to create more complex molecules .

- The results or outcomes obtained could include the successful synthesis of the desired molecules .

- Indazoles can be used in chromatography, a method used to separate mixtures .

- The results or outcomes obtained could include the successful separation of the components of a mixture .

- Indazoles can be used in analytical research to study their properties and potential applications .

- The results or outcomes obtained could include new insights into the properties and potential applications of indazoles .

Medicinal Chemistry

Material Science

Chemical Synthesis

Chromatography

Analytical Research

Food, Drug, Pesticide or Biocidal Product Use

- Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

- The results or outcomes obtained could include the successful development of effective treatments for respiratory diseases .

- Recent strategies for the synthesis of 1H- and 2H-indazoles have been published .

- The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- This review article gives a brief outline of optimized synthetic schemes with relevant examples .

Phosphoinositide 3-Kinase δ Inhibitors

Synthesis of 1H- and 2H-Indazoles

Firefighting Measures

Safety And Hazards

Orientations Futures

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, the development of new synthetic methods and the exploration of their biological activities are promising future directions .

Relevant Papers The paper “Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives” provides a comprehensive review of the synthesis methods and biological activities of indazole derivatives .

Propriétés

IUPAC Name |

5-bromo-1-propylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12-13/h3-4,6-7H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOLNROUDXPCPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)Br)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682486 |

Source

|

| Record name | 5-Bromo-1-propyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-propyl-1H-indazole | |

CAS RN |

1280786-76-6 |

Source

|

| Record name | 5-Bromo-1-propyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-propyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B580262.png)

![1,3,9-Triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B580272.png)

![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B580273.png)

![(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole](/img/structure/B580282.png)